molecular formula C11H12ClNO B15177552 3-Chloro-4-isopropoxyphenylacetonitrile CAS No. 34926-25-5

3-Chloro-4-isopropoxyphenylacetonitrile

Cat. No.: B15177552
CAS No.: 34926-25-5
M. Wt: 209.67 g/mol
InChI Key: QKEINBRESMAQCQ-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxyphenylacetonitrile is an organic compound with the molecular formula C11H12ClNO. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a chlorine atom at the 3-position and an isopropoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxyphenylacetonitrile typically involves the reaction of 3-chloro-4-isopropoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, forming the acetonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxyphenylacetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are effective.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 3-chloro-4-isopropoxybenzaldehyde or 3-chloro-4-isopropoxyacetophenone.

    Reduction: Formation of 3-chloro-4-isopropoxyphenylmethylamine.

Scientific Research Applications

3-Chloro-4-isopropoxyphenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxyphenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Chloro-4-ethoxyphenylacetonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-Chloro-4-propoxyphenylacetonitrile: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

3-Chloro-4-isopropoxyphenylacetonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect its solubility, stability, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

CAS No.

34926-25-5

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-(3-chloro-4-propan-2-yloxyphenyl)acetonitrile

InChI

InChI=1S/C11H12ClNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3

InChI Key

QKEINBRESMAQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC#N)Cl

Origin of Product

United States

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